molecular formula C14H17ClNO4P B14602842 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate CAS No. 61053-63-2

2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate

Cat. No.: B14602842
CAS No.: 61053-63-2
M. Wt: 329.71 g/mol
InChI Key: FJDWAMGBHODYNL-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate is an organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, and a phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate typically involves multi-step organic reactions. One common approach is to start with the chlorination of 4-cyanophenyl cyclohexyl methyl phosphate. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. The phosphate ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenyl cyclohexyl methyl phosphate
  • 2-Chloro-4-aminophenyl cyclohexyl methyl phosphate
  • 2-Chloro-4-methylphenyl cyclohexyl methyl phosphate

Uniqueness

2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of functional groups in this compound allows for diverse chemical transformations and applications.

Properties

CAS No.

61053-63-2

Molecular Formula

C14H17ClNO4P

Molecular Weight

329.71 g/mol

IUPAC Name

(2-chloro-4-cyanophenyl) cyclohexyl methyl phosphate

InChI

InChI=1S/C14H17ClNO4P/c1-18-21(17,19-12-5-3-2-4-6-12)20-14-8-7-11(10-16)9-13(14)15/h7-9,12H,2-6H2,1H3

InChI Key

FJDWAMGBHODYNL-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC1CCCCC1)OC2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

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